molecular formula C13H16N2O2 B1408931 3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol CAS No. 1890953-43-1

3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol

Cat. No.: B1408931
CAS No.: 1890953-43-1
M. Wt: 232.28 g/mol
InChI Key: RZWNEZHWMXISPG-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol is a chemical compound that features a benzyl group attached to a pyrazole ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Ether Formation: The benzylated pyrazole is reacted with 3-chloropropanol in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyl group or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the benzyl or hydroxyl groups.

Scientific Research Applications

3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and pyrazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The hydroxyl group may also play a role in binding to receptors or other proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
  • (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid
  • 2-(1-Benzyl-1H-pyrazol-4-yl)oxy)pyrido[3,4-d]pyrimidin-4(3H)-one

Uniqueness

3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol is unique due to its specific structural features, such as the propanol chain, which may confer different chemical and biological properties compared to similar compounds. Its unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(1-benzylpyrazol-4-yl)oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-7-4-8-17-13-9-14-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,16H,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWNEZHWMXISPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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